1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Triazole regioisomerism Lipophilicity XLogP3

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1566284-32-9, molecular formula C₈H₈BrN₅, MW 254.09 g/mol) is a heterocyclic building block comprising a 1H-1,2,3-triazol-4-amine core linked via a methylene bridge to a 5-bromopyridin-2-yl moiety. The compound is accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is supplied at ≥95% purity by multiple vendors for research use.

Molecular Formula C8H8BrN5
Molecular Weight 254.09 g/mol
Cat. No. B15273241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC8H8BrN5
Molecular Weight254.09 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CN2C=C(N=N2)N
InChIInChI=1S/C8H8BrN5/c9-6-1-2-7(11-3-6)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2
InChIKeyPEBUVCPUTUXXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1566284-32-9): Core Structural Identity and Procurement-Relevant Characteristics


1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1566284-32-9, molecular formula C₈H₈BrN₅, MW 254.09 g/mol) is a heterocyclic building block comprising a 1H-1,2,3-triazol-4-amine core linked via a methylene bridge to a 5-bromopyridin-2-yl moiety [1]. The compound is accessible through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and is supplied at ≥95% purity by multiple vendors for research use . Its computed physicochemical descriptors (XLogP3 = 0.6, TPSA = 69.6 Ų, 1 H-bond donor, 4 H-bond acceptors, 2 rotatable bonds) position it within fragment-like chemical space suitable for medicinal chemistry elaboration [1]. The 5-bromo substituent on the pyridine ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the primary aromatic amine at the triazole 4-position offers a distinct vector for amidation, sulfonylation, or reductive amination [2].

Why 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Interchanged with Its Closest Analogs: Key Differentiation Drivers


Although several compounds share the C₈H₈BrN₅ molecular formula or the bromopyridinyl-triazol-amine scaffold, critical structural distinctions—the N1 versus N2 triazole regiochemistry, the position of bromine on the pyridine ring, and the halogen identity—produce meaningful differences in lipophilicity, synthetic reactivity, and downstream derivatization potential [1]. The 1H-1,2,3-triazole N1-substitution pattern of the target compound yields a computed XLogP3 of 0.6, whereas the 2H-regioisomer (CAS 2137789-47-8) exhibits XLogP3 = 1.1—a 0.5 log-unit increase that alters solubility and permeability [1][2]. The 5-bromo substituent is more reactive in oxidative addition with palladium(0) catalysts than the corresponding 5-chloro analog (CAS 2133823-06-8), enabling milder and higher-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings [3]. These differentiation points are quantifiable, reproducible, and directly relevant to both medicinal chemistry SAR exploration and process chemistry route selection. The quantitative evidence below substantiates why generic substitution within this compound class introduces risks that can compromise synthetic efficiency, physicochemical consistency, and biological assay reproducibility.

Quantitative Evidence Guide: Verifiable Differentiation of 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine Against Closest Comparators


Triazole Regioisomerism Drives a 0.5 Log-Unit Lipophilicity Shift: 1H-N1 vs. 2H-N2 Comparison

The target compound (1H-1,2,3-triazole, N1-substituted) has a computed XLogP3 of 0.6, compared to 1.1 for the 2H-1,2,3-triazole N2-substituted regioisomer (CAS 2137789-47-8), representing a ΔXLogP3 of +0.5 log units for the 2H form [1][2]. Both compounds share identical molecular formula (C₈H₈BrN₅), molecular weight (254.09 g/mol), TPSA (69.6 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count, isolating the lipophilicity difference to the triazole N-substitution pattern [1][2]. This 0.5 log-unit increase corresponds to approximately a 3.2-fold higher octanol-water partition coefficient for the 2H-regioisomer, meaning it is significantly more lipophilic and less water-soluble than the target compound .

Triazole regioisomerism Lipophilicity XLogP3 Physicochemical profiling

Halogen Identity Determines Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Analog Comparison

The target compound bears a C₅-Br substituent on the pyridine ring, whereas the direct chloro analog (1-[(5-chloropyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine, CAS 2137813-28-4) contains C₅-Cl . In palladium-catalyzed cross-coupling reactions, aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides owing to the weaker C-Br bond (bond dissociation energy ~57 kcal/mol for Ph-Br vs. ~79 kcal/mol for Ph-Cl) and better leaving-group ability of bromide [1]. Practically, this translates to Suzuki-Miyaura couplings proceeding at lower temperatures (e.g., 60–80 °C for aryl bromides vs. 100–120 °C often required for unactivated aryl chlorides) and with broader catalyst scope, including ligand-free conditions in some cases [1]. The 5-bromo compound therefore offers a more versatile and operationally forgiving synthetic intermediate for library synthesis and late-stage functionalization than its 5-chloro counterpart [2].

Cross-coupling reactivity Suzuki-Miyaura Buchwald-Hartwig Aryl halide Oxidative addition

Bromine Position on Pyridine Modulates Electronic Character and Derivatization Trajectory: 5-Br vs. 3-Br Comparison

The target compound positions bromine at the pyridine 5-position (para to the ring nitrogen), whereas the 3-bromo isomer (1-[(3-bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine, CAS 1862787-08-3) places bromine at the 3-position (ortho to the methylene-bearing C2 and meta to nitrogen) [1]. In the 5-bromo isomer, the bromine is conjugated with the pyridine nitrogen, making the C5 position electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), while also activating the ring toward metal-catalyzed cross-coupling at that specific position [2]. In the 3-bromo isomer, steric congestion from the adjacent methylene-triazole group at C2 can hinder coupling at C3, and the electronic influence of the nitrogen is primarily felt at C2/C4/C6 rather than C3 [2]. Both isomers share identical computed XLogP3 (0.6) and TPSA (69.6 Ų), indicating that the bromine position does not significantly alter bulk physicochemical properties but critically affects synthetic accessibility and regiochemical control in downstream chemistry [1][3].

Positional isomerism Pyridine electronics Nucleophilic aromatic substitution Regioselective functionalization

Physicochemical Profile Conforms to Fragment-Based Drug Discovery (FBDD) Guidelines, Unlike Heavier Triazolopyridine Congeners

The target compound (MW = 254.09, XLogP3 = 0.6, HBD = 1, HBA = 4, RotB = 2, TPSA = 69.6 Ų) adheres closely to the 'Rule of Three' (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) commonly applied in fragment-based drug discovery library design [1][2]. In contrast, many biologically characterized triazolopyridine lead compounds—such as the BRD4 inhibitor 12m (MW ~450–500 estimated from the triazolopyridine series reported by Liu et al., 2025) and the PIM kinase triazolopyridine inhibitors described in US-8575145-B2—are substantially larger, exceeding fragment space and representing lead-like or drug-like molecules [3][4]. The target compound's low molecular weight and balanced polarity make it suitable as a core fragment for structure-based drug design, where it can be elaborated via the 5-bromo handle and the 4-amino group into lead-like molecules while maintaining favorable ligand efficiency metrics [2].

Fragment-based drug discovery Rule of three Ligand efficiency Lead-likeness

1,2,3-Triazole Core Confers Class-Level Metabolic Stability Advantage Over Amide and Ester Bioisosteres

The 1,2,3-triazole ring is established as a metabolically stable bioisostere of the amide bond, resisting hydrolysis by proteases and esterases that commonly degrade amide- and ester-containing compounds . Guan et al. (J. Med. Chem., 2024) reviewed the physicochemical properties of triazoles in medicinal chemistry, confirming that the inherent metabolic stability of the triazole core adds value in drug discovery by reducing oxidative and hydrolytic clearance pathways . The target compound incorporates this metabolically robust 1,2,3-triazole core as an integral scaffold element, distinguishing it from compounds that rely on labile amide, ester, or carbamate linkages for connecting the pyridine and amine pharmacophoric elements. While direct comparative microsomal stability data for the target compound versus a matched amide-linked analog are not published, the class-level metabolic advantage of 1,2,3-triazoles over amides is quantitatively supported by numerous literature precedents showing reduced intrinsic clearance in liver microsome assays for triazole-containing compounds relative to their amide counterparts .

Metabolic stability Triazole bioisosterism Amide bond surrogate Drug metabolism

Optimal Research and Industrial Application Scenarios for 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment Library Inclusion for FBDD Screening Cascades

With MW 254.09, XLogP3 0.6, and only 2 rotatable bonds, this compound meets fragment-likeness criteria and is suitable for inclusion in fragment-based screening libraries. Its dual synthetic handles—the 5-bromo group for cross-coupling elaboration and the 4-amino group for amide or sulfonamide formation—enable efficient fragment growing and merging strategies following hit identification [1][2]. The 0.5 log-unit lower lipophilicity compared to the 2H-regioisomer also favors aqueous solubility at screening concentrations, reducing the risk of false negatives from compound aggregation or precipitation [1].

Parallel Synthesis of Focused Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

The 5-bromo substituent on the electron-deficient pyridine ring enables efficient parallel diversification via Suzuki-Miyaura coupling with aryl- or heteroarylboronic acids under mild conditions (60–80 °C) that are compatible with the triazole and amine functionalities [1]. This reactivity advantage over the 5-chloro analog—which would require harsher conditions or specialized catalysts—reduces reaction development time per library member. The resulting biaryl products map onto kinase inhibitor pharmacophore space, particularly for targets where the triazolopyridine or pyridinyl-triazole scaffold has demonstrated potency, such as PIM kinases (IC50 values as low as 0.65 nM for related triazolopyridines) [1][2].

Synthesis of Metabolically Stable Amide Bioisostere Probes for Chemical Biology

The 1,2,3-triazole core serves as a hydrolytically and oxidatively stable replacement for the amide bond in probe molecules intended for cellular or in vivo target engagement studies [1]. The target compound, with its primary amine at the triazole 4-position, can be directly conjugated to carboxylic acid-containing ligands or affinity tags via amide bond formation, yielding probe molecules where the triazole—rather than a second amide—forms the core linkage to the pyridine moiety. This design strategy leverages the class-level metabolic stability advantage of 1,2,3-triazoles over amides to potentially extend the functional half-life of chemical biology probes [1].

Regiochemically Defined Intermediate for Triazolopyridine-Fused Heterocycle Synthesis

The defined N1-substitution pattern of the 1H-1,2,3-triazole ring (distinct from the 2H-regioisomer, XLogP3 1.1) ensures regiochemical homogeneity in downstream cyclization reactions that fuse the triazole to the pyridine ring or to newly introduced rings [1]. The 5-bromo group can participate in intramolecular C-N or C-C bond-forming reactions after initial functionalization, while the 4-amino group provides a nucleophilic handle for ring closure. The lower lipophilicity (XLogP3 0.6) of the 1H-N1 isomer compared to the 2H-N2 form (XLogP3 1.1) may also improve the solubility of polycyclic products, facilitating purification and biological assay [1][2].

Quote Request

Request a Quote for 1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.